1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine
Description
Properties
IUPAC Name |
1-[[3-chloro-4-(trifluoromethoxy)phenyl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N2O/c13-10-7-9(8-18-5-3-17-4-6-18)1-2-11(10)19-12(14,15)16/h1-2,7,17H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORFEAHPQZDQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=C(C=C2)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine typically involves the reaction of 3-chloro-4-(trifluoromethoxy)benzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization includes controlling reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry Applications
- Antitumor Activity : Research indicates that derivatives of piperazine, including this compound, exhibit significant antitumor properties. The compound has been studied for its efficacy against various cancer types, including prostate and cervical cancers. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cell lines .
- Autotaxin Inhibition : A notable application of this compound is in the inhibition of autotaxin, an enzyme implicated in cancer metastasis and fibrosis. The inhibition of autotaxin can potentially lead to decreased tumor growth and spread, making this compound a candidate for further development as an anticancer agent .
- Neurological Research : Piperazine derivatives are also known for their neuroactive properties. This compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating mood disorders and schizophrenia .
Pharmacological Studies
- Receptor Binding Studies : The compound has been evaluated for its binding affinity to various receptors, including serotonin receptors (5-HT) and dopamine receptors (D2). These studies are essential for understanding the pharmacodynamics of the compound and its potential therapeutic effects .
- Toxicological Profile : Initial assessments suggest that while the compound exhibits promising biological activity, it also requires thorough evaluation of its safety profile. Some studies indicate potential skin irritation upon exposure, highlighting the need for careful handling in laboratory settings .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant inhibition of prostate cancer cell lines. |
| Study 2 | Autotaxin Inhibition | Showed potential to reduce tumor growth in xenograft models. |
| Study 3 | Neurological Effects | Indicated modulation of serotonin pathways, suggesting antidepressant properties. |
Mechanism of Action
The mechanism of action of 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The piperazine ring can form hydrogen bonds and ionic interactions with biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Substitutional Differences
Key analogs and their substituents include:
| Compound Name | Substituent(s) on Aromatic Ring | Key Structural Features |
|---|---|---|
| Target Compound | 3-Cl, 4-CF3O | Dual electron-withdrawing groups |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 3-Cl | Single chloro substitution |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 3-CF3 | Single trifluoromethyl substitution |
| 1-(3,4-Methylenedioxyphenyl)piperazine | 3,4-OCH2O | Methylenedioxy ring |
| 1-(4-Methoxyphenyl)piperazine | 4-OCH3 | Electron-donating methoxy group |
Key Observations :
- Substitution at the 4-position (e.g., 4-CF3O vs. 4-OCH3) significantly impacts electronic properties, influencing interactions with serotonin (5-HT) receptors .
Pharmacological Activities
Serotonin Receptor Interactions
Piperazines are known modulators of 5-HT receptors, with substituents dictating subtype selectivity:
- mCPP : Acts as a 5-HT1B/2C agonist, reducing food intake in rats and showing hypophagic effects .
- TFMPP : Primarily a 5-HT1B/2A agonist, with variable effects on sympathetic nerve discharge (SND) and appetite suppression .
Contrasting Effects :
- In cats, TFMPP and mCPP inconsistently altered SND (increased or decreased), suggesting substituent-dependent modulation of sympathetic pathways .
Antitumor Potential
- BAY 87-2243 : A piperazine-based hypoxia-inducible factor inhibitor with a 4-(trifluoromethoxy)phenyl group, demonstrating the therapeutic relevance of trifluoromethoxy substitutions in oncology .
- Target Compound : Co-crystallization with taspase-1 (a protease linked to cancer) suggests a role in disrupting protein-ligand interactions, though in vivo efficacy remains unverified .
Antibacterial Activity
- N-Benzylpiperazines : Derivatives with electron-withdrawing groups (e.g., chloro) exhibit enhanced antibacterial activity against Staphylococcus epidermidis and Bacillus subtilis .
Biological Activity
1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine (CAS Number: 1240565-36-9) is a synthetic compound with a molecular formula of C12H14ClF3N2O. Its unique structural features, including a piperazine ring and a trifluoromethoxy group, suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties:
| Property | Value |
|---|---|
| Molecular Weight | 294.7 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethoxy group enhances lipophilicity, allowing the compound to penetrate lipid membranes and interact with proteins. The piperazine moiety facilitates hydrogen bonding and ionic interactions with biological targets, influencing several biochemical pathways.
Antimicrobial Properties
Research has indicated that piperazine derivatives exhibit antimicrobial properties. For instance, studies have shown that certain piperazine compounds can inhibit the growth of various bacterial strains. Although specific data on this compound is limited, its structural similarities to other active piperazines suggest potential antimicrobial effects that merit further exploration .
Anticancer Activity
There is growing interest in the anticancer properties of piperazine derivatives. For example, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation in vitro. A study highlighted that the introduction of trifluoromethyl groups can enhance the cytotoxicity of certain piperazine-based anticancer agents .
Neuropharmacological Effects
Piperazine derivatives are also investigated for their neuropharmacological effects. Some studies have indicated that they may exhibit activity at dopamine receptors, which could be relevant for treating neuropsychiatric disorders. Specifically, compounds similar to this compound have been analyzed for their agonistic effects on dopamine receptors .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Anticonvulsant Activity : A study on piperazine derivatives reported significant anticonvulsant activity in animal models, indicating potential therapeutic applications in epilepsy .
- Acetylcholinesterase Inhibition : Some piperazine derivatives have been shown to inhibit human acetylcholinesterase, suggesting potential use in treating Alzheimer's disease .
- Structure–Activity Relationship (SAR) : Research into SAR has demonstrated that modifications to the piperazine core can significantly affect biological activity. For instance, variations in substituents on the phenyl ring can enhance or diminish receptor binding affinity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination, leveraging the reactivity of the piperazine core. For example, coupling 3-chloro-4-(trifluoromethoxy)benzyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization ensures high purity. Purity validation employs HPLC (>95%) and spectroscopic techniques (¹H/¹³C NMR) to confirm structural integrity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is indispensable for confirming the piperazine backbone and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹). Mass spectrometry (HRMS) provides exact mass verification, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Q. What preliminary biological assays are recommended for initial pharmacological profiling?
- Methodological Answer : Begin with in vitro receptor binding assays (e.g., serotonin or dopamine receptors) due to piperazine’s affinity for neurological targets . Cytotoxicity screening (MTT assay) in HEK-293 or HepG2 cells establishes baseline safety. Functional assays, such as calcium flux or cAMP modulation, can elucidate mechanistic pathways .
Advanced Research Questions
Q. How do structural modifications influence biological activity and toxicity profiles?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethoxy) enhances lipophilicity and metabolic stability but may increase cytotoxicity. For instance, beta-cyclodextrin inclusion complexes reduce toxicity but can attenuate activity, requiring balance in design . Comparative SAR studies using analogs with halogens or methoxy substitutions reveal trends in potency and selectivity .
Q. How can computational methods predict receptor interactions and guide synthesis?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations model binding to targets like 5-HT₇ receptors. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with Asp162 in 5-HT₇R) . QSAR models prioritize substituents with favorable pharmacokinetic properties (e.g., logP < 3) .
Q. What strategies resolve discrepancies between in vitro and in vivo activity data?
- Methodological Answer : Address bioavailability issues via formulation optimization (e.g., PEGylation or liposomal encapsulation). Pharmacokinetic studies (plasma half-life, tissue distribution) in rodent models identify metabolic bottlenecks. For example, low oral bioavailability may necessitate prodrug strategies .
Q. What challenges arise in optimizing bioavailability, and how are they mitigated?
- Methodological Answer : Poor solubility (common with trifluoromethoxy groups) is tackled via co-solvents (e.g., DMSO/PBS mixtures) or nanoemulsions. Permeability enhancement uses P-glycoprotein inhibitors (e.g., verapamil) in Caco-2 assays. Metabolic stability is assessed via liver microsome assays to guide structural tweaks (e.g., replacing labile esters) .
Q. How does the trifluoromethoxy group impact target selectivity and off-target effects?
- Methodological Answer : The trifluoromethoxy group’s electronegativity and steric bulk enhance selectivity for hydrophobic binding pockets (e.g., 5-HT₂A over 5-HT₁A). Off-target profiling via kinase panels (e.g., Eurofins Cerep) identifies unintended interactions. Fluorine-18 labeling enables PET imaging to track in vivo distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
